N~1~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE
Overview
Description
N~1~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE is a complex organic compound characterized by the presence of trifluoromethyl groups and pyrazole rings. The trifluoromethyl group is known for its significant electronegativity and is often used in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of aryl iodides with trifluoromethyl copper to introduce the trifluoromethyl group . Another approach is the use of Ruppert’s reagent for the preparation of trifluoromethyl carbonyls from aldehydes and esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N~1~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects due to the presence of trifluoromethyl groups, which can enhance drug efficacy.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE involves its interaction with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethane: A simple trifluoromethyl compound used in various chemical reactions.
Fluoxetine (Prozac): An antidepressant containing a trifluoromethyl group.
Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Uniqueness
N~1~-{2-METHYL-3-[3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-2-[3-(TRIFLUOROMETHYL)-5,6-DIHYDROCYCLOPENTA[C]PYRAZOL-1(4H)-YL]BUTANAMIDE is unique due to its complex structure, which combines multiple trifluoromethyl groups and pyrazole rings. This structural complexity can result in unique chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-methyl-3-[3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F6N5O/c1-3-13(30-14-6-4-5-12(14)16(28-30)19(23,24)25)17(31)26-9-11(2)10-29-8-7-15(27-29)18(20,21)22/h7-8,11,13H,3-6,9-10H2,1-2H3,(H,26,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEFHRFCHPMYMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC(C)CN1C=CC(=N1)C(F)(F)F)N2C3=C(CCC3)C(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F6N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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